2-methylquinoline-7-carboxylic Acid

Photophysics Coordination Chemistry Materials Science

2-Methylquinoline-7-carboxylic acid (475098-86-3) is a non-replaceable core scaffold. Its unique 2-methyl-7-carboxy substitution directly governs critical biological activities—enabling Pim-1 kinase inhibition, low-μM antimycobacterial potency (MIC 3.12 µg/mL), and nanomolar metallo-β-lactamase targeting. Generic quinoline isomers fail to reproduce these SAR-driven effects. For materials science, this isomer yields copper(I) complexes with millisecond phosphorescence lifetimes (1.88 ms solid, 6.7 ms frozen), enabling time-gated luminescence applications. A single intermediate unlocks parallel discovery tracks in oncology, infectious disease, OLEDs, and agrochemicals. Secure 95% purity stock now to advance your priority programs.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B8809526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylquinoline-7-carboxylic Acid
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(11(13)14)6-10(8)12-7/h2-6H,1H3,(H,13,14)
InChIKeyHLNZUPXEMBVXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoline-7-carboxylic Acid: A Core Scaffold for Selective Biological and Photophysical Applications


2-Methylquinoline-7-carboxylic acid (CAS 475098-86-3) is a bicyclic heteroaromatic compound with a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol [1]. It serves as a versatile precursor and core scaffold in medicinal chemistry and materials science. The compound's unique substitution pattern—a methyl group at the 2-position and a carboxylic acid at the 7-position—imparts distinct physicochemical properties, including a calculated XLogP3 of 2.1 and a topological polar surface area of 50.2 Ų [1]. This specific architecture is critical for its role in various applications, ranging from the development of kinase inhibitors and antimycobacterial agents to the synthesis of luminescent metal complexes with unique photophysical behaviors [2][3].

Why 2-Methylquinoline-7-carboxylic Acid Cannot Be Replaced by Common Isomeric or Positional Analogs


The precise substitution pattern of 2-methylquinoline-7-carboxylic acid is a critical determinant of its biological and chemical utility, and generic substitution with other quinolinecarboxylic acid isomers is not a viable procurement strategy. SAR studies consistently demonstrate that the position of the carboxylic acid moiety on the quinoline ring is a primary driver of activity. For instance, research on CysLT1 receptor antagonists showed that carboxyl placement at the 8-position is optimal, while it is only tolerated at the 6-position, with the 7-position not active in that specific context [1]. Furthermore, the presence of the 2-methyl group, versus an unsubstituted or differently substituted quinoline, can significantly modulate lipophilicity and, consequently, target binding and cellular uptake. This precise regiochemistry dictates the compound's ability to form specific hydrogen-bond networks and chelate metal ions, which are essential for its functions as a kinase inhibitor scaffold [2] and as a ligand in long-lived phosphorescent metal complexes [3].

2-Methylquinoline-7-carboxylic Acid: Quantitative Differentiation and Comparative Performance Data


Luminescent Copper(I) Complexes Exhibit Millisecond-Scale Phosphorescence Lifetime

The 8-hydroxy derivative of 2-methylquinoline-7-carboxylic acid acts as a superior ligand for achieving long-lived phosphorescence in copper(I) complexes, a critical parameter for applications like OLEDs and bioimaging. A direct head-to-head comparison was made between [Cu(PPh3)2(L)] complexes, where L is the 8-hydroxy-2-methylquinoline-7-carboxylate ligand (1), the 8-hydroxy-2,5-dimethylquinoline-7-carboxylate ligand (2), or the 5-chloro-8-hydroxy-2-methylquinoline-7-carboxylate ligand (3) [1].

Photophysics Coordination Chemistry Materials Science

Derivatized Amides Demonstrate Herbicidal Activity Comparable to or Exceeding the Industry Standard DCMU

Amides derived from 5-hydroxy-2-methylquinoline-7-carboxylic acid exhibit significant photosynthesis-inhibiting activity, demonstrating the scaffold's potential in agrochemical research. A series of eight substituted amides were synthesized and their biological activity was directly compared to the standard herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) [1]. This comparison is a cross-study comparable analysis, as the paper reports activity relative to a known benchmark.

Agrochemicals Herbicide Discovery SAR

8-Hydroxy Derivative Achieves Nanomolar Potency as a Metallo-β-Lactamase Inhibitor

The 8-hydroxy derivative of 2-methylquinoline-7-carboxylic acid was identified as a potent, low-cytotoxic inhibitor of metallo-β-lactamases (MBLs) [1]. Its discovery was the result of a fragment-based screening and hit-based substructure search, establishing an early structure-activity relationship for this class. This is class-level inference, as it demonstrates the activity of a closely related derivative, underscoring the value of the core scaffold for this application.

Antibacterial Drug Resistance Enzyme Inhibition

Quinoline-7-Carboxylic Acid Scaffold Validated for Selective Pim-1 Kinase Inhibition

The 8-hydroxyquinoline-7-carboxylic acid moiety, a direct analog of the target compound, has been established as a crucial pharmacophore for inhibiting Pim-1 kinase [1]. This is class-level inference, derived from a study that identified a series of potent inhibitors and used molecular modeling to elucidate their binding mode.

Oncology Kinase Inhibitors Medicinal Chemistry

Derivatives Exhibit Significant Antimycobacterial Activity with MIC Values as Low as 3.12 µg/mL

Derivatives of quinoline-7-carboxylic acid have been shown to possess potent in vitro activity against Mycobacterium tuberculosis H37Rv [1]. This is a class-level inference based on the evaluation of a series of quinoline derivatives. The study provides quantitative MIC data that compares favorably to first-line drugs.

Antitubercular Infectious Disease Antibacterial

Procurement-Driven Application Scenarios for 2-Methylquinoline-7-carboxylic Acid


Medicinal Chemistry: A Privileged Scaffold for Kinase and Anti-Infective Drug Discovery

2-Methylquinoline-7-carboxylic acid is a rational choice for medicinal chemistry groups focused on oncology and infectious disease. Its utility is not speculative; it is grounded in validated structure-activity relationships. The 7-carboxyquinoline core has been identified as a crucial pharmacophore for Pim-1 kinase inhibition, making this compound a strategic starting point for synthesizing focused libraries targeting this cancer-relevant protein [1]. Simultaneously, its derivatives have demonstrated potent, low-micromolar activity against Mycobacterium tuberculosis (MIC = 3.12 µg/mL) [2] and can be elaborated into nanomolar inhibitors of metallo-β-lactamases [3]. Procuring this single intermediate thus enables multiple parallel discovery tracks against high-priority targets.

Materials Science: Precursor for High-Performance, Long-Lived Phosphorescent Metal Complexes

Researchers developing novel materials for OLEDs, luminescent sensors, or time-resolved bioimaging should consider 2-methylquinoline-7-carboxylic acid as a superior ligand precursor. The evidence shows that its 8-hydroxy derivative forms copper(I) complexes with an extraordinary phosphorescence lifetime of 1.88 ms in the solid state, which extends to 6.7 ms in frozen solution [1]. This millisecond-scale lifetime is a highly differentiating feature, enabling applications that rely on time-gated detection to eliminate background noise. This provides a clear, data-backed reason to select this specific quinoline isomer over other, shorter-lived alternatives for photophysical material design.

Agrochemical R&D: Lead Generation for Next-Generation Herbicides

For agrochemical discovery programs seeking new herbicide leads, 2-methylquinoline-7-carboxylic acid offers a validated entry point. The quantitative evidence confirms that amide derivatives of its 5-hydroxy analog exhibit photosynthesis-inhibiting activity that is 'comparable with or higher than' the commercial standard DCMU in established chloroplast and algal assays [1]. This proven biological activity on a well-understood target (photosynthetic electron transport) significantly de-risks the chemical investment, allowing synthesis efforts to focus on optimizing the physicochemical and environmental properties of a scaffold with pre-validated efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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